molecular formula C21H22ClFN2O3 B2554580 (E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide CAS No. 1798407-00-7

(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2554580
CAS RN: 1798407-00-7
M. Wt: 404.87
InChI Key: LYCAICNUFALDDB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClFN2O3 and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Pesticides

Compounds similar to "(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide" have been characterized by X-ray powder diffraction and identified as potential pesticides. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share some structural similarities, such as chloro and fluoro substituents, have been explored for their pesticidal properties, demonstrating the relevance of these compounds in agricultural chemistry (Olszewska et al., 2011).

Anticancer Activity

Novel fluoro-substituted benzo[b]pyrans, structurally related to the given compound through their fluorine substitution and potential interaction with biological systems, have demonstrated anti-lung cancer activity. These compounds, upon undergoing specific reactions, yielded derivatives with significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).

Bioactive Compound Synthesis

The synthesis and pharmacological evaluation of compounds involving furan-2-yl and piperazine structures, similar to the target molecule, have been conducted. These studies aimed at producing novel derivatives with potential antidepressant and antianxiety activities, showcasing the compound's relevance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).

Environmental and Health Implications

The metabolism of chloroacetamide herbicides, which share functional groups with the target compound, has been studied in human and rat liver microsomes. Understanding the metabolic pathways of these structurally related compounds is crucial for assessing their environmental impact and potential health risks. The study highlights differences in metabolism between species, which is essential for evaluating the safety and ecological effects of such chemicals (Coleman et al., 2000).

Molecular Interactions and Drug Design

Research on paracetamol derivatives, incorporating elements like piperidine, has focused on their synthesis, structural analysis through single-crystal XRD, and interactions with DNA/BSA. These studies are foundational for drug design, providing insights into the molecular interactions critical for developing new pharmacologically active compounds (Raj, 2020).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAICNUFALDDB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.